Lipophilicity (log D) Advantage: 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomers
The 1,3,4-oxadiazole core of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid provides a significant reduction in lipophilicity compared to its 1,2,4-oxadiazole regioisomer. A comparative analysis of matched molecular pairs within a major pharmaceutical collection showed that 1,3,4-oxadiazole isomers exhibit, on average, an order of magnitude lower log D values than the corresponding 1,2,4-isomers [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Order of magnitude lower (e.g., ~1 log unit lower) [1] |
| Comparator Or Baseline | Matched pair 1,2,4-oxadiazole isomer [1] |
| Quantified Difference | Approximately 10-fold decrease in distribution coefficient (log D) |
| Conditions | Systematic comparison of matched molecular pairs from the AstraZeneca compound collection [1] |
Why This Matters
Lower lipophilicity is often associated with improved aqueous solubility and reduced off-target binding, making this scaffold a more favorable starting point for lead optimization in drug discovery.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. View Source
